molecular formula C7H8ClN3O3 B1276217 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 22365-19-1

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1276217
CAS No.: 22365-19-1
M. Wt: 217.61 g/mol
InChI Key: OORUZOLZIKLBDB-UHFFFAOYSA-N
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Description

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chloroacetyl group, and a methyl group attached to a pyrimidine ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-11-5(9)4(3(12)2-8)6(13)10-7(11)14/h2,9H2,1H3,(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORUZOLZIKLBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407135
Record name 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22365-19-1
Record name 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 6-Aminouracil Derivatives

A common preparative step involves the alkylation of 6-amino-1-substituted uracils to install the methyl group at N-1. This is achieved by reacting 6-amino-uracil with methyl iodide or similar alkylating agents in the presence of a base such as aqueous sodium hydroxide under reflux. The reaction proceeds via nucleophilic substitution at the N-1 nitrogen atom, yielding 6-amino-1-methyluracil derivatives in moderate to good yields (40–53%).

Typical reaction conditions:

Parameter Condition
Starting material 6-Aminouracil
Alkylating agent Methyl iodide
Base 10–15% aqueous NaOH
Solvent Ethanol (95%)
Temperature Reflux (approx. 78 °C)
Reaction time 3–8 hours
Yield 40–53%

After reaction completion, the mixture is cooled, extracted with chloroform, washed, dried, and purified by flash chromatography.

Introduction of the Chloroacetyl Group at Position 5

The chloroacetyl substituent at position 5 is introduced by acylation using chloroacetyl chloride. This step is often performed on the 6-amino-1-methyluracil intermediate.

Method:

  • The 6-amino-1-methyluracil is treated with chloroacetyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to neutralize the generated HCl.
  • The reaction is typically conducted in an aprotic solvent like acetonitrile under reflux conditions.
  • The acylation occurs selectively at the C-5 position due to the electron density and steric factors.

This method is supported by analogous acylation reactions reported in the synthesis of related pyrimidine derivatives.

One-Pot or Multi-Step Processes

Some advanced synthetic routes employ one-pot procedures that combine multiple steps without isolation of intermediates, improving efficiency and scalability. For example, processes involving the reaction of urea derivatives with malonic acid esters or cyanoacetamide derivatives can yield pyrimidine-dione compounds, which are then functionalized further.

Such processes are designed to be safe, cost-effective, and suitable for industrial-scale production.

Purification and Characterization

Following synthesis, purification is commonly performed by:

  • Flash chromatography using gradients of methanol in dichloromethane or chloroform/n-hexane mixtures.
  • Recrystallization from solvents such as ethanol or dichloromethane/n-hexane mixtures.

Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Alkylation 6-Aminouracil + Methyl iodide, NaOH, EtOH, reflux 6-Amino-1-methyluracil, 40–53% yield N-1 methylation
2 Acylation 6-Amino-1-methyluracil + Chloroacetyl chloride, DIPEA, acetonitrile, reflux 6-Amino-5-(chloroacetyl)-1-methyluracil-2,4-dione Selective C-5 acylation
3 Purification Flash chromatography, recrystallization Pure compound Confirmed by NMR, MS, melting point

Research Findings and Optimization Notes

  • The alkylation step requires controlled pH and temperature to avoid side reactions such as over-alkylation or hydrolysis.
  • The acylation with chloroacetyl chloride is sensitive to moisture; anhydrous conditions and inert atmosphere improve yield and purity.
  • One-pot procedures combining multiple steps without intermediate isolation have been developed to enhance process efficiency and scalability.
  • The choice of base and solvent critically influences regioselectivity and yield.
  • Purification strategies are optimized to remove unreacted starting materials and side products effectively.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce nitro compounds.

Scientific Research Applications

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino and chloroacetyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in various fields of research and industry.

Biological Activity

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 22365-19-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloroacetyl group and an amino group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C₇H₈ClN₃O₃
  • Molecular Weight : 217.61 g/mol
  • Density : 1.49 g/cm³
  • Structural Formula :
Structure 6 amino 5 chloroacetyl 1 methylpyrimidine 2 4 1H 3H dione\text{Structure }\text{6 amino 5 chloroacetyl 1 methylpyrimidine 2 4 1H 3H dione}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 6-amino-5-(chloroacetyl)-1-methylpyrimidine have exhibited significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chloroacetyl group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus (MRSA)4 µg/mL
Compound BEscherichia coli8 µg/mL
6-amino-5-(chloroacetyl)-1-methylpyrimidinePseudomonas aeruginosaTBD

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest at different phases.

Case Study: Anticancer Effects
A study investigated the effects of 6-amino-5-(chloroacetyl)-1-methylpyrimidine on human cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

The biological activity of 6-amino-5-(chloroacetyl)-1-methylpyrimidine is likely attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It could inhibit enzymes involved in nucleotide synthesis or other metabolic pathways critical for cell survival.

Q & A

Q. Example Protocol :

Step Reagents/Conditions Yield Reference
AlkylationChloroacetyl chloride, DMF, K₂CO₃, 80°C70–85%
MethylationMethyl iodide, NaOH, ethanol, 50°C90%

How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • 1H NMR : To confirm substitution patterns (e.g., chloroacetyl and methyl groups). Peaks for NH₂ (δ 6.5–7.0 ppm) and methyl groups (δ 3.1–3.3 ppm) are critical .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₈ClN₃O₃: [M+H]+ calcd. 218.02) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the chloroacetyl group (e.g., bond angles near the pyrimidine ring) .

Data Interpretation Tip : Compare shifts with analogous compounds (e.g., 6-amino-5-bromo derivatives) to distinguish electronic effects of chloro vs. bromo substituents .

What are the primary stability concerns for this compound during storage?

  • Hydrolysis : The chloroacetyl group is prone to hydrolysis in aqueous media, forming 5-acetyl derivatives. Store in anhydrous conditions (e.g., desiccator, argon atmosphere) .
  • Light Sensitivity : UV exposure may degrade the pyrimidine ring. Use amber vials and avoid prolonged light exposure .

Advanced Research Questions

How can reaction regioselectivity be controlled during the synthesis of derivatives?

Regioselectivity in alkylation/arylation reactions depends on:

  • Solvent Polarity : Polar aprotic solvents (DMF) favor N-alkylation over O-alkylation due to stabilization of transition states .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity at less accessible sites .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloroacetyl) direct electrophiles to the more nucleophilic N3 position .

Case Study : Substitution at N1 vs. N3 in thieno[2,3-d]pyrimidine derivatives showed >90% N3 selectivity when using DMF/K₂CO₃ .

How do contradictory biological activity results arise across studies, and how can they be resolved?

Discrepancies often stem from:

  • Impurity Profiles : Byproducts (e.g., dechlorinated derivatives) may skew bioassay results. Use HPLC purity >98% and validate via LC-MS .
  • Assay Conditions : Varying pH or reducing agents (e.g., DTT) can alter the compound’s redox state. Standardize protocols across studies .

Example : In antimicrobial assays, conflicting MIC values were traced to residual DMSO solvent (>1% v/v), which itself inhibits bacterial growth .

What computational methods are used to predict the compound’s reactivity and bioactivity?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Screen against target proteins (e.g., HIV reverse transcriptase) using software like AutoDock Vina. Focus on hydrogen bonding with pyrimidine-dione motifs .

Key Finding : The chloroacetyl group enhances binding to cysteine residues in enzyme active sites, as shown in MD simulations .

How can synthetic yields be improved for scale-up without compromising purity?

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) by minimizing residence time .
  • Workup Optimization : Use aqueous/organic biphasic extraction (e.g., ethyl acetate/water) to remove unreacted chloroacetyl chloride .

Q. Scale-Up Data :

Parameter Lab Scale (1g) Pilot Scale (100g)
Yield75%82%
Purity (HPLC)95%97%
Reference

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